Levothyroxine sodium monohydrate

Übersicht

Beschreibung

Levothyroxin-Natrium ist eine synthetische Form des Schilddrüsenhormons Thyroxin (T4), das von der Schilddrüse auf natürliche Weise produziert wird. Es wird hauptsächlich zur Behandlung von Hypothyreose eingesetzt, einer Erkrankung, bei der die Schilddrüse nicht genügend Schilddrüsenhormon produziert. Levothyroxin-Natrium wird auch zur Vorbeugung und Behandlung bestimmter Arten von Schilddrüsentumoren eingesetzt .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

Levothyroxin-Natrium wird in einem mehrstufigen Verfahren synthetisiert. Eine übliche Methode beinhaltet die Iodierung von 3,5-Diiod-L-Tyrosin zur Herstellung von 3,5-Diiodthyronin, das dann weiter iodiert wird, um Thyroxin zu bilden. Der letzte Schritt beinhaltet die Umwandlung von Thyroxin in seine Natriumsalzfom .

Industrielle Produktionsmethoden

Die industrielle Produktion von Levothyroxin-Natrium umfasst den Einsatz fortschrittlicher Techniken, um eine hohe Reinheit und Ausbeute zu gewährleisten. Der Prozess umfasst typischerweise die Bildung von Zwischenprodukten wie dem 3,5-Diiod-L-Tyrosin-Kupferkomplex und Bis(p-anisyl)iodoniumiodid. Diese Zwischenprodukte werden dann einer Iodierung und anderen chemischen Reaktionen unterzogen, um Levothyroxin-Natrium zu produzieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Levothyroxin-Natrium unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Levothyroxin-Natrium kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung von Abbauprodukten führt.

Reduktion: Reduktionsreaktionen sind weniger häufig, können aber unter bestimmten Bedingungen auftreten.

Substitution: Halogensubstitutionsreaktionen können auftreten, insbesondere unter Beteiligung der Iodatome im Molekül

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Wasserstoffperoxid und andere Peroxide.

Reduktionsmittel: Natriumborhydrid.

Substitutionsreagenzien: Iod und andere Halogene

Wichtigste gebildete Produkte

Die wichtigsten aus diesen Reaktionen gebildeten Produkte umfassen verschiedene iodierte Derivate von Thyroxin und seine Abbauprodukte .

Wissenschaftliche Forschungsanwendungen

Levothyroxin-Natrium hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Referenzstandard in der analytischen Chemie zur Quantifizierung von Schilddrüsenhormonen verwendet.

Biologie: Wird in Bezug auf seine Rolle bei der Regulierung des Stoffwechsels und des Wachstums in verschiedenen Organismen untersucht.

Medizin: Wird häufig zur Behandlung von Hypothyreose und Schilddrüsenkrebs eingesetzt. Es wird auch in der Forschung verwendet, um den Schilddrüsenhormonstoffwechsel und seine Auswirkungen auf verschiedene Gewebe zu untersuchen.

Industrie: Wird in der pharmazeutischen Industrie zur Herstellung von Schilddrüsenhormonersatztherapien verwendet .

Wirkmechanismus

Levothyroxin-Natrium wirkt als Ersatz für das natürliche Schilddrüsenhormon Thyroxin (T4). Es wird in peripheren Geweben in seine aktive Form, Trijodthyronin (T3), umgewandelt. T3 bindet dann an Schilddrüsenhormonrezeptoren im Zellkern, was zur Aktivierung der Genexpression und Proteinsynthese führt. Dies führt zu einer erhöhten Stoffwechselrate, einem erhöhten Sauerstoffverbrauch und verschiedenen anderen physiologischen Wirkungen .

Wirkmechanismus

Levothyroxine sodium acts as a replacement for the natural thyroid hormone thyroxine (T4). It is converted to its active form, triiodothyronine (T3), in peripheral tissues. T3 then binds to thyroid hormone receptors in the nucleus of cells, leading to the activation of gene transcription and protein synthesis. This results in increased metabolic rate, enhanced oxygen consumption, and various other physiological effects .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Liothyronin (T3): Ein weiteres Schilddrüsenhormon, das zur Behandlung von Hypothyreose eingesetzt wird. Es ist potenter, hat aber eine kürzere Halbwertszeit als Levothyroxin-Natrium.

Getrockneter Schilddrüsenextrakt: Ein Naturprodukt, das aus tierischen Schilddrüsen gewonnen wird und sowohl T4 als auch T3 enthält. Es hat eine variable Zusammensetzung und wird weniger häufig eingesetzt.

Liotrix: Eine synthetische Kombination aus T4 und T3 in einem festen Verhältnis. .

Einzigartigkeit von Levothyroxin-Natrium

Levothyroxin-Natrium ist aufgrund seiner Stabilität, langen Halbwertszeit und vorhersehbaren Pharmakokinetik einzigartig. Es ist die bevorzugte Behandlung für Hypothyreose, da es eine konsistente und kontrollierte Schilddrüsenhormonersatztherapie ermöglicht .

Biologische Aktivität

Levothyroxine sodium monohydrate is a synthetic form of the thyroid hormone thyroxine (T4), primarily used in the treatment of hypothyroidism and certain thyroid-related conditions. Understanding its biological activity is crucial for optimizing therapeutic outcomes and minimizing adverse effects.

Levothyroxine exerts its effects by mimicking the natural thyroid hormone, T4, which plays a vital role in regulating metabolism and energy production throughout the body. The mechanism involves:

- Genomic Effects : Levothyroxine enters cells and binds to thyroid hormone receptors in the nucleus, influencing gene expression related to metabolism, growth, and development.

- Non-Genomic Effects : It also affects cellular processes through pathways that do not involve direct changes to DNA, impacting various physiological functions such as heart rate and thermogenesis.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by:

- Absorption : Oral bioavailability ranges from 40% to 80%, with optimal absorption occurring in the jejunum and upper ileum. Factors such as food intake, gastrointestinal pH, and age can affect absorption rates .

- Distribution : Over 99% of circulating levothyroxine binds to plasma proteins, mainly thyroxine-binding globulin (TBG), transthyretin, and albumin. Only unbound (free) hormone is biologically active .

- Metabolism : The liver is the primary site for T4 metabolism, where it undergoes deiodination to produce triiodothyronine (T3) and reverse T3 (rT3). T3 is significantly more potent than T4 .

- Elimination : The elimination half-life of levothyroxine averages about 7 days, necessitating careful monitoring for dose adjustments .

Clinical Applications

This compound is indicated for:

- Hypothyroidism : It serves as replacement therapy for various forms of hypothyroidism, including primary, secondary, and tertiary types.

- TSH Suppression : It is used to suppress thyroid-stimulating hormone (TSH) levels in patients with euthyroid goiters or thyroid cancer .

Biological Effects

The biological activity of levothyroxine influences numerous physiological systems:

- Metabolism : Enhances metabolic rate, affecting protein synthesis, glucose metabolism, and lipid metabolism .

- Growth and Development : Essential for normal growth in children; deficiencies can lead to developmental delays .

- Bone Health : Long-term use may lead to increased bone resorption and decreased bone mineral density, particularly in post-menopausal women .

Case Study 1: Hypothyroidism Management

A study involving patients with primary hypothyroidism demonstrated that individualized dosing of levothyroxine effectively normalized TSH levels within the therapeutic range (0.4–4.0 mIU/L). Patients reported improved symptoms such as energy levels and cognitive function after achieving stable TSH levels.

Case Study 2: Cardiovascular Effects

Research indicated that excessive doses of levothyroxine can exacerbate cardiovascular issues in patients with pre-existing heart conditions. Monitoring is essential to avoid symptoms of hyperthyroidism, including tachycardia and anxiety .

Data Table: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Bioavailability | 40% - 80% |

| Half-life | ~7 days |

| Primary Metabolism Site | Liver |

| Protein Binding | >99% |

| Therapeutic TSH Range | 0.4 - 4.0 mIU/L |

Eigenschaften

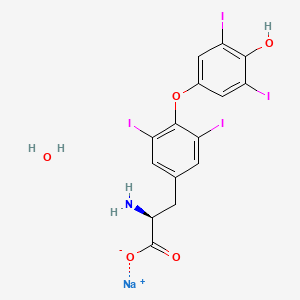

IUPAC Name |

sodium;(2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11I4NO4.Na.H2O/c16-8-4-7(5-9(17)13(8)21)24-14-10(18)1-6(2-11(14)19)3-12(20)15(22)23;;/h1-2,4-5,12,21H,3,20H2,(H,22,23);;1H2/q;+1;/p-1/t12-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANMYAHDLKVNJJO-LTCKWSDVSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)[O-])N.O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)C[C@@H](C(=O)[O-])N.O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12I4NNaO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

816.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25416-65-3, 31178-59-3, 55-03-8 | |

| Record name | Levothyroxine sodium [USP:INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025416653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levothyroxine sodium monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031178593 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levothyroxine sodium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.202 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | L-Tyrosine, O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-, monosodium salt, hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEVOTHYROXINE SODIUM MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B82379R9W0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.